molecular formula C20H15BrN4OS B2377884 3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-33-4

3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2377884
CAS RN: 445267-33-4
M. Wt: 439.33
InChI Key: LOLJECNXHBPUHS-UHFFFAOYSA-N
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Description

The compound “3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring. This core is substituted at various positions with an amino group, a carboxamide group, a bromo-substituted methylphenyl group, and a pyridinyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings, which likely contribute to its stability and may influence its reactivity. The electron-withdrawing bromine atom on the phenyl ring could make that ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the amino and carboxamide groups could allow for hydrogen bonding .

Scientific Research Applications

Multicomponent Synthesis and Structural Analysis

3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound that's part of the functionalized thieno[2,3-b]pyridines category, known for its complex structure and versatile applications in scientific research. Dyachenko et al. (2019) developed a new method for synthesizing these compounds through multicomponent condensation reactions involving various reagents. The resulting compounds, including the one of interest, were structurally analyzed using X-ray structural analysis, providing detailed insights into their molecular configurations (Dyachenko et al., 2019).

Antimicrobial Activity

The compound is also involved in the synthesis of derivatives with potential antimicrobial properties. Gad-Elkareem et al. (2011) explored its utility in creating thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives. Some of these derivatives demonstrated antimicrobial activities, highlighting the compound's significance in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antiproliferative Properties

The compound belongs to a class of antiproliferative compounds with activity against the phospholipase C enzyme. Van Rensburg et al. (2017) conducted studies to understand the structure-activity relationships of these derivatives, emphasizing the importance of certain functional groups in maintaining antiproliferative activity. The study underscores the compound's potential in developing anticancer therapies (van Rensburg et al., 2017).

Mechanism of Action

Target of Action

A similar compound was found to inhibitCDK8 . CDK8 (Cyclin-Dependent Kinase 8) is a protein that plays a crucial role in cell cycle regulation and transcription.

Mode of Action

It’s likely that the compound interacts with its target, possibly cdk8, leading to inhibition . This interaction could result in changes in the cell cycle and transcription processes.

Result of Action

If the compound does inhibit cdk8, it could potentially lead to changes in cell cycle progression and transcription, affecting the growth and proliferation of cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

3-amino-N-(4-bromo-3-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS/c1-11-10-13(2-4-15(11)21)24-19(26)18-17(22)14-3-5-16(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJECNXHBPUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

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